molecular formula C5H7NO2S B1610852 2-Methanesulfonyl-1H-pyrrole CAS No. 82511-61-3

2-Methanesulfonyl-1H-pyrrole

Cat. No.: B1610852
CAS No.: 82511-61-3
M. Wt: 145.18 g/mol
InChI Key: DFNJKJJPJAVTNY-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary target of 2-Methanesulfonyl-1H-pyrrole is the HMG-CoA reductase enzyme . This enzyme plays a crucial role in cholesterol production, making it a key target for interventions aimed at controlling cholesterol levels .

Mode of Action

This compound acts by inhibiting the HMG-CoA reductase enzyme . By blocking this enzyme, the compound prevents the synthesis of cholesterol, thereby potentially reducing cholesterol levels in the body .

Biochemical Pathways

The inhibition of the HMG-CoA reductase enzyme disrupts the mevalonate pathway , which is responsible for the production of cholesterol and other important biomolecules . The downstream effects of this disruption can include a reduction in cholesterol levels and alterations in the production of other biomolecules synthesized via this pathway .

Pharmacokinetics

This suggests that it is well-absorbed and can exert its effects after oral administration . The compound is also reported to be stable in acidic environments , which could influence its bioavailability .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of the HMG-CoA reductase enzyme . This leads to a decrease in cholesterol synthesis, which can result in lower cholesterol levels in the body . On a cellular level, this can affect the composition of cell membranes and other processes dependent on cholesterol .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability in acidic environments suggests that it can withstand the acidic conditions of the stomach, which is crucial for orally administered drugs . .

Biochemical Analysis

Biochemical Properties

2-Methanesulfonyl-1H-pyrrole interacts with the HMG-CoA reductase enzyme . This enzyme is crucial in the biochemical pathway of cholesterol production . The interaction between this compound and this enzyme leads to the inhibition of the enzyme, thereby affecting the production of cholesterol .

Cellular Effects

The primary cellular effect of this compound is its impact on cholesterol production . By inhibiting the HMG-CoA reductase enzyme, it reduces the amount of cholesterol produced within the cell . This can have significant effects on cell function, as cholesterol is a vital component of cell membranes and is also involved in the synthesis of certain hormones .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the HMG-CoA reductase enzyme . This enzyme is responsible for the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol . By inhibiting this enzyme, this compound effectively reduces the production of cholesterol .

Temporal Effects in Laboratory Settings

This compound is known to be orally active and stable in acidic environments . This suggests that it may have a prolonged effect on cholesterol production in in vitro or in vivo studies

Metabolic Pathways

This compound is involved in the cholesterol biosynthesis pathway through its inhibition of the HMG-CoA reductase enzyme . This enzyme is a key player in the metabolic pathway that leads to the production of cholesterol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonyl-1H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with sulfonamines in the presence of a catalytic amount of iron (III) chloride in water . This method allows the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.

Another method involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by acid-mediated cyclization to form the pyrrole ring . This approach is highly tolerant of various functional groups and provides N-alkoxycarbonyl pyrroles in good yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Methyl-substituted pyrroles.

    Substitution: Various N-substituted pyrroles depending on the nucleophile used.

Scientific Research Applications

2-Methanesulfonyl-1H-pyrrole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2-Methanesulfonyl-1H-pyrrole can be compared with other similar compounds, such as:

    2-Methanesulfonyl-1H-indole: Similar structure but with an indole ring instead of a pyrrole ring.

    2-Methanesulfonyl-1H-pyridine: Similar structure but with a pyridine ring instead of a pyrrole ring.

The uniqueness of this compound lies in its specific chemical properties imparted by the methanesulfonyl group and the pyrrole ring, which make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-methylsulfonyl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c1-9(7,8)5-3-2-4-6-5/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNJKJJPJAVTNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30509910
Record name 2-(Methanesulfonyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82511-61-3
Record name 2-(Methanesulfonyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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